molecular formula C10H11NO3 B14357186 N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine CAS No. 90237-12-0

N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine

Cat. No.: B14357186
CAS No.: 90237-12-0
M. Wt: 193.20 g/mol
InChI Key: LRCGQOOUYIKXTP-UHFFFAOYSA-N
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Description

N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine: is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a cyclohexadienone ring substituted with a methyl group and a glycine moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine typically involves the following steps:

    Formation of the Cyclohexadienone Ring: The cyclohexadienone ring can be synthesized through the oxidation of a suitable precursor, such as 3-methylcyclohexene, using oxidizing agents like potassium permanganate or chromium trioxide.

    Introduction of the Glycine Moiety: The glycine moiety can be introduced through a condensation reaction between the cyclohexadienone intermediate and glycine. This reaction often requires a catalyst, such as a Lewis acid, and is carried out under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation and condensation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the glycine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted cyclohexadienone derivatives.

Scientific Research Applications

N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including changes in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]alanine: Similar structure with an alanine moiety instead of glycine.

    N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]serine: Contains a serine moiety.

    N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]threonine: Features a threonine moiety.

Uniqueness

N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine is unique due to its specific combination of a cyclohexadienone ring and a glycine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

90237-12-0

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-[(2-hydroxy-5-methylphenyl)methylideneamino]acetic acid

InChI

InChI=1S/C10H11NO3/c1-7-2-3-9(12)8(4-7)5-11-6-10(13)14/h2-5,12H,6H2,1H3,(H,13,14)

InChI Key

LRCGQOOUYIKXTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NCC(=O)O

Origin of Product

United States

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